molecular formula C10H12ClF2N3 B1476689 2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine CAS No. 2091716-70-8

2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine

Cat. No. B1476689
CAS RN: 2091716-70-8
M. Wt: 247.67 g/mol
InChI Key: QIGYLRQHNSWUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(3-(difluoromethyl)piperidin-1-yl)pyrazine, or 2-Cl-3-(3-(DFM)pip)-pyrazine, is a heterocyclic compound that is widely used in scientific research. It has a wide range of applications, from drug discovery to laboratory experiments. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

2-Cl-3-(3-(DFM)pip)-pyrazine has a wide range of scientific research applications. It has been used in drug discovery as a potential inhibitor of enzymes involved in the biosynthesis of lipids, proteins, and carbohydrates. It has also been used in the study of enzyme kinetics and protein-ligand interactions. In addition, 2-Cl-3-(3-(DFM)pip)-pyrazine has been used in the study of metabolic pathways, signal transduction pathways, and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-Cl-3-(3-(DFM)pip)-pyrazine is not fully understood. However, it is believed to interact with enzymes and other proteins involved in the biosynthesis of lipids, proteins, and carbohydrates. This interaction is thought to inhibit the activity of these enzymes and proteins, resulting in the desired biochemical and physiological effects.
Biochemical and Physiological Effects
2-Cl-3-(3-(DFM)pip)-pyrazine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, inhibit the growth of tumors, and reduce cholesterol levels. It has also been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, it has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-Cl-3-(3-(DFM)pip)-pyrazine has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time without degradation. Additionally, it is a relatively safe compound, with no known adverse effects.
However, there are some limitations to using 2-Cl-3-(3-(DFM)pip)-pyrazine in laboratory experiments. It is not very water soluble, which can limit its use in certain experiments. Additionally, it has a relatively short half-life, which can limit its use in long-term experiments.

Future Directions

There are a number of potential future directions for research involving 2-Cl-3-(3-(DFM)pip)-pyrazine. One potential area of research is the development of new synthesis methods for the compound. Another potential direction is the exploration of new applications for the compound, such as the development of new drugs or treatments. Additionally, further research into the biochemical and physiological effects of the compound could lead to new insights into its mechanism of action. Finally, further research into the structure-activity relationships of the compound could lead to the development of more effective and efficient compounds for use in laboratory experiments.

properties

IUPAC Name

2-chloro-3-[3-(difluoromethyl)piperidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2N3/c11-8-10(15-4-3-14-8)16-5-1-2-7(6-16)9(12)13/h3-4,7,9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGYLRQHNSWUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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